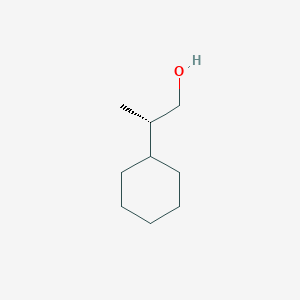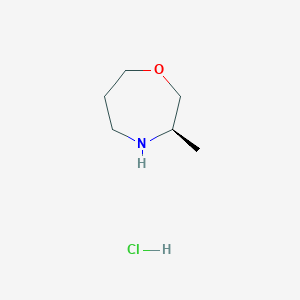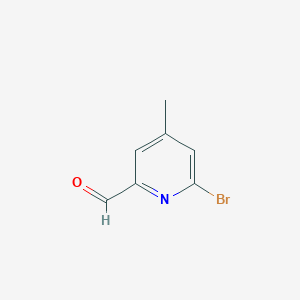
6-Bromo-4-methylpicolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-methylpicolinaldehyde is an organic compound with the molecular formula C7H6BrNO It is a derivative of picolinaldehyde, where the bromine atom is substituted at the 6th position and a methyl group at the 4th position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methylpicolinaldehyde typically involves the bromination of 4-methylpicolinaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea.
Major Products Formed:
Oxidation: 6-Bromo-4-methylpicolinic acid.
Reduction: 6-Bromo-4-methylpicolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromo-4-methylpicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-methylpicolinaldehyde involves its interaction with various molecular targets. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s bromine atom can participate in halogen bonding, influencing its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
- 4-Bromo-6-methylpicolinaldehyde
- 2-Formylnicotinic acid
- 3-Aminopicolinaldehyde
- 5-Aminopicolinaldehyde
Comparison: 6-Bromo-4-methylpicolinaldehyde is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring, which influences its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C7H6BrNO |
|---|---|
Peso molecular |
200.03 g/mol |
Nombre IUPAC |
6-bromo-4-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6BrNO/c1-5-2-6(4-10)9-7(8)3-5/h2-4H,1H3 |
Clave InChI |
NUHSQYZABODZGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


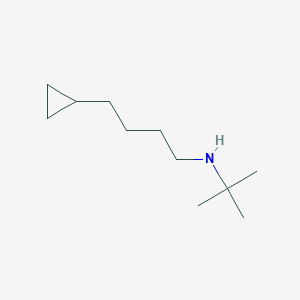
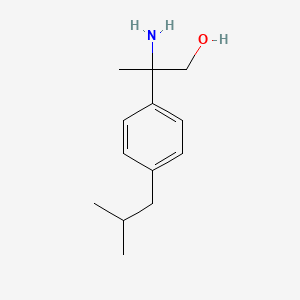
![2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13573540.png)
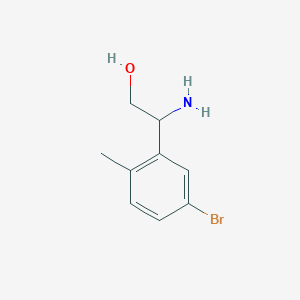
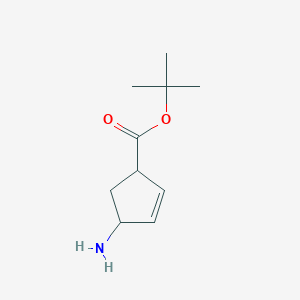
![7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B13573559.png)

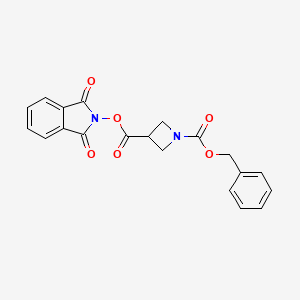
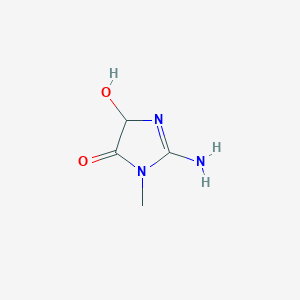

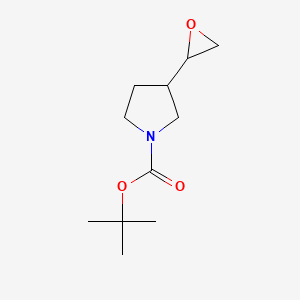
![2-[3-(2-Methylphenyl)phenyl]ethan-1-ol](/img/structure/B13573583.png)
